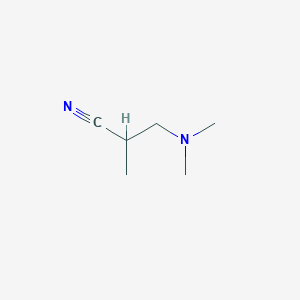

3-(Dimethylamino)-2-methylpropanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(Dimethylamino)-2-methylpropanenitrile” is a chemical compound that is used in laboratory settings . It is also known as “Dimethylaminopropionitrile” or "Beta-Dimethylaminopropionitrile" . It is a pale yellow water-soluble liquid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Dimethylaminopropylamine (DMAPA) is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile . A subsequent hydrogenation step yields DMAPA .Molecular Structure Analysis

The molecular structure of similar compounds like Dimethylaminopropylamine has been studied. It is composed of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like Dimethylaminopropylamine have been studied. It is a colorless liquid with a fishy, ammoniacal odor. It has a molar mass of 102.181 g·mol −1, a boiling point of 132.1 °C, and a density of 812 mg mL −1 .Wissenschaftliche Forschungsanwendungen

- Synthesis and Characterization : 3-(Dimethylamino)-2-methylpropanenitrile (also known as DMAMN) can serve as a precursor for synthesizing novel disperse dyes. Researchers have successfully produced enaminone compounds (3-Dimethylamino-1-arylpropenones) by reacting para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal .

- Dyeing Polyester Fabrics : These new disperse dyes (e.g., 5a and 5b) can be applied to polyester fabrics at different dyeing temperatures (70–100 °C). The process involves using carriers (such as HC carrier) to achieve optimal coloration .

- Performance Assessment : Researchers evaluate the dyes’ resistance to light, rubbing, perspiration, and washing fastness. These properties are crucial for durable and vibrant textile coloration .

- Antimicrobial Activities : Additionally, the biological activity of synthetic dyes against fungus, yeast, and both Gram-positive and Gram-negative bacteria is assessed. This highlights potential applications in antimicrobial textiles .

- Enhancing Fabric Properties : Zinc oxide nanoparticles (ZnO NPs) are applied to polyester fabrics to impart self-cleaning properties, enhance light fastness, improve antibacterial efficacy, and provide UV protection .

- Thermo-pH Responsive Monomers : DMAMN-based functional monomers, such as 2-((dimethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DMAMVA), contribute to the development of functional polymers. These polymers exhibit responsiveness to temperature and pH changes .

- Renewable Material : DMAMVA, derived from vanillin, serves as a renewable and sustainable building block for designing functional materials .

- Organic Synthesis : DMAMN can participate in various organic reactions due to its nucleophilic character. Researchers explore its utility in constructing complex molecules .

- Catalysis : DMAMN-containing ligands may find applications in catalysis, particularly in transition metal complexes .

Disperse Dyes for Dyeing Polyester Fabrics

Functional Polymers

Other Potential Applications

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(dimethylamino)-2-methylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-6(4-7)5-8(2)3/h6H,5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPWXHWDYIFFGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)-2-methylpropanenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2405516.png)

![1-methyl-3-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)

![(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2405529.png)

![N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-thiophenecarboxamide](/img/structure/B2405530.png)

![1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine](/img/structure/B2405535.png)

![2-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B2405536.png)